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molecular formula C7H6BrNO4 B8809826 4-Bromo-2-methoxy-6-nitrophenol

4-Bromo-2-methoxy-6-nitrophenol

Cat. No. B8809826
M. Wt: 248.03 g/mol
InChI Key: RPYBYIOJISGHNI-UHFFFAOYSA-N
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Patent
US06407096B1

Procedure details

Trifluoroacetic anhydride (3.50 ml) was cooled to −78° C. 61% nitric acid (1.85 ml) was slowly added dropwise at −78° C., and the resultant mixture was stirred at 0° C. for 2.5 hours. The above nitrating agent was added to a solution of 4-bromoguaiacol (5.00 g) in ethyl acetate (50 ml) and the mixture was stirred at 0° C. for 1.5 hours. Saturated brine was added to the reaction solution, and an organic layer was then separated. The organic layer was washed with water and saturated brine, dried over magnesium sulfate, concentrated, and then allowed to cool to form crystals. After filtration, the crystal was washed with a small amount of n-hexane, and then dried under reduced pressure to obtain the object compound (4.02 g, yield 66%).
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
1.85 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
66%

Identifiers

REACTION_CXSMILES
FC(F)(F)[C:3]([O:5][C:6](=O)[C:7](F)(F)F)=O.[N+:14]([O-:17])(O)=[O:15].[Br:18][C:19]1C=C(O)[C:22]([O:25]C)=[CH:23][CH:24]=1>C(OCC)(=O)C.[Cl-].[Na+].O>[Br:18][C:19]1[CH:7]=[C:6]([O:5][CH3:3])[C:22]([OH:25])=[C:23]([N+:14]([O-:17])=[O:15])[CH:24]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
3.5 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Two
Name
Quantity
1.85 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C(=CC1)OC)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an organic layer was then separated
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
to form crystals
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the crystal was washed with a small amount of n-hexane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.02 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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